molecular formula C4H10O4 B2894434 D-Threitol CAS No. 7493-90-5

D-Threitol

Cat. No.: B2894434
CAS No.: 7493-90-5
M. Wt: 122.12 g/mol
InChI Key: UNXHWFMMPAWVPI-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Threitol: . It is a white crystalline solid with a melting point of 88-90°C. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

D-Threitol, a four-carbon sugar found in algae, fungi, and lichens , primarily targets the enzyme Formate acetyltransferase 1 in Escherichia coli (strain K12) . This enzyme plays a crucial role in the metabolic processes of the organism.

Biochemical Pathways

This compound is involved in several biochemical pathways. In Mycobacterium smegmatis, it’s part of novel pathways for catabolism of this compound, L-threitol, and erythritol . These pathways were discovered using both in vitro and in vivo experimental approaches .

Pharmacokinetics

It’s known that this compound is a small molecule , which typically allows for good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

It’s used as a coronary vasodilator , suggesting it has a role in influencing heart function

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can impact the efficiency of subsequent reactions . Additionally, the pH value can limit the reducing power of this compound . Understanding these environmental influences is crucial for optimizing the use of this compound.

Biochemical Analysis

Biochemical Properties

D-Threitol interacts with various enzymes and proteins. For instance, it can be synthesized from erythritol by xylitol dehydrogenase (XDH) with erythrulose as an intermediate . This biochemical reaction highlights the role of this compound in the metabolic processes of certain organisms .

Cellular Effects

The cellular effects of this compound are not well-studied. Its role in biochemical reactions suggests that it may influence cellular function. For example, its conversion from erythritol by XDH could potentially impact metabolic pathways within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion from erythritol by the enzyme XDH . This process demonstrates how this compound exerts its effects at the molecular level, including binding interactions with biomolecules and potential changes in gene expression.

Dosage Effects in Animal Models

There is currently limited information available on the effects of varying dosages of this compound in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway where it is synthesized from erythritol by XDH . This pathway could potentially impact metabolic flux or metabolite levels.

Subcellular Localization

Given its role in biochemical reactions, it may be localized in specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: : D-Threitol can be synthesized through the reduction of D-threose, a four-carbon sugar, using reducing agents such as sodium borohydride. The reaction typically occurs under mild conditions to prevent the degradation of the sugar alcohol.

Industrial Production Methods: : On an industrial scale, this compound is produced through fermentation processes using microorganisms such as Yarrowia lipolytica. This method is preferred due to its cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: : D-Threitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : this compound can be oxidized to D-threonic acid using oxidizing agents like nitric acid.

  • Reduction: : this compound can be reduced to D-threose using reducing agents such as sodium borohydride.

  • Substitution: : this compound can undergo substitution reactions to form esters and ethers.

Major Products Formed: : The major products formed from these reactions include D-threonic acid, D-threose, and various esters and ethers of this compound.

Scientific Research Applications

D-Threitol is widely used in scientific research due to its unique properties. It is used as a chiral building block in organic synthesis, a protective agent in biochemical studies, and a precursor for the synthesis of other valuable compounds. In the field of medicine, this compound is used in the development of pharmaceuticals and as a potential therapeutic agent. In the food industry, it is used as a natural sweetener and preservative.

Comparison with Similar Compounds

  • Erythritol: : Another four-carbon sugar alcohol used as a natural sweetener.

  • Xylitol: : A five-carbon sugar alcohol used in dental care products.

  • Sorbitol: : A six-carbon sugar alcohol used as a humectant in food products.

Properties

IUPAC Name

(2S,3S)-butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHWFMMPAWVPI-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Threitol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17999
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2319-57-5, 7493-90-5
Record name 1,2,3,4-Butanetetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-Butanetetrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.